(Z)-6-methoxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one
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Overview
Description
(Z)-6-methoxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are widely distributed in nature and have significant potential in medicinal chemistry and pharmaceutical applications .
Preparation Methods
The synthesis of (Z)-6-methoxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one involves several steps. One common method includes the use of a free radical cyclization cascade, which is an excellent approach for constructing complex benzofuran derivatives . This method provides high yields and fewer side reactions, making it suitable for industrial production . Another method involves proton quantum tunneling, which also results in high yields and is conducive to the construction of complex benzofuran ring systems .
Chemical Reactions Analysis
(Z)-6-methoxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Lewis base catalysts such as DBU and PPh3 . The major products formed from these reactions are often skeletally diversified benzofuran derivatives .
Scientific Research Applications
Benzofuran derivatives, including (Z)-6-methoxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one, have numerous scientific research applications. They are used in the development of anti-tumor, antibacterial, anti-oxidative, and anti-viral agents . These compounds have also been explored for their potential in treating hepatitis C and as anticancer agents . Additionally, benzofuran derivatives are used in the synthesis of complex polycyclic compounds, which have applications in various fields of chemistry and pharmaceutical research .
Mechanism of Action
The mechanism of action of (Z)-6-methoxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit the activity of certain enzymes and proteins involved in tumor growth and viral replication . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
(Z)-6-methoxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one can be compared with other benzofuran derivatives such as amiodarone, angelicin, bergapten, nodekenetin, xanthotoxin, and usnic acid . These compounds share similar structural features but differ in their specific biological activities and applications. For example, amiodarone is widely used as an antiarrhythmic agent, while bergapten and xanthotoxin are used in dermatological therapies
Properties
IUPAC Name |
(2Z)-6-methoxy-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-20-14-10-11-15-17(12-14)21-16(18(15)19)9-5-8-13-6-3-2-4-7-13/h2-12H,1H3/b8-5+,16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHIHMKJHBQZHT-FJGPGAONSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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